molecular formula CH2ClFN2 B12559994 Carbonohydrazonic chloride fluoride CAS No. 156065-07-5

Carbonohydrazonic chloride fluoride

Cat. No.: B12559994
CAS No.: 156065-07-5
M. Wt: 96.49 g/mol
InChI Key: OTAJKSXSUAGGKA-UHFFFAOYSA-N
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Description

Carbonohydrazonic chloride fluoride is a chemical compound that contains carbon, hydrogen, nitrogen, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic chloride fluoride typically involves the reaction of hydrazine derivatives with carbonyl compounds in the presence of chlorinating and fluorinating agents. One common method is the reaction of hydrazine hydrate with carbon tetrachloride and hydrogen fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Carbonohydrazonic chloride fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Carbonohydrazonic chloride fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and halogenated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbonohydrazonic chloride fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Chlorine fluoride: Contains chlorine and fluorine atoms but lacks the hydrazine moiety.

    Fluorinated carbon compounds: Share the presence of fluorine but differ in their carbon framework and functional groups.

Uniqueness: Carbonohydrazonic chloride fluoride is unique due to its combination of hydrazine, chlorine, and fluorine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

156065-07-5

Molecular Formula

CH2ClFN2

Molecular Weight

96.49 g/mol

IUPAC Name

chloromethanehydrazonoyl fluoride

InChI

InChI=1S/CH2ClFN2/c2-1(3)5-4/h4H2

InChI Key

OTAJKSXSUAGGKA-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(F)Cl

Origin of Product

United States

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